Lipophilicity Advantage: XLogP3-AA 3.2 vs. 2-Alkyl-4-chloropyrimidine Comparators
The XLogP3-AA of 4-chloro-2-(2,2-dimethylpropyl)pyrimidine is 3.2 [1], which is substantially higher than that of 4-chloro-2-methylpyrimidine (XLogP3 1.6) , 4-chloro-2-ethylpyrimidine (LogP 2.06) [2], 4-chloro-2-isopropylpyrimidine (LogP 1.866) [3], and 4-chloro-2-tert-butylpyrimidine (LogP 2.54) . This represents a logP increase of 1.6 units over the methyl analog and 0.66 units over the tert-butyl analog.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA 3.2 |
| Comparator Or Baseline | 4-Chloro-2-methylpyrimidine (XLogP3 1.6); 4-chloro-2-ethylpyrimidine (LogP 2.06); 4-chloro-2-isopropylpyrimidine (LogP 1.866); 4-chloro-2-tert-butylpyrimidine (LogP 2.54) |
| Quantified Difference | ΔlogP = 1.6 (vs. methyl), 1.14 (vs. ethyl), 1.334 (vs. isopropyl), 0.66 (vs. tert-butyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Chembase/Mcule predicted logP algorithms |
Why This Matters
Higher logP enhances passive membrane permeability, which is often desirable for central nervous system (CNS) targets or intracellular kinase inhibitors; this compound provides a quantifiable lipophilicity advantage over shorter-chain or branched 2-alkyl analogs.
- [1] PubChem CID 63891492. 4-Chloro-2-(2,2-dimethylpropyl)pyrimidine. XLogP3-AA 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/1339205-92-3 View Source
- [2] Chembase. 4-Chloro-2-ethylpyrimidine. LogP 2.06. https://www.chembase.cn/molecule-11697.html View Source
- [3] Chembase. 4-Chloro-2-isopropylpyrimidine. LogP 1.866. https://www.chembase.cn/molecule-11700.html View Source
